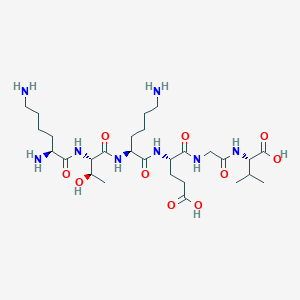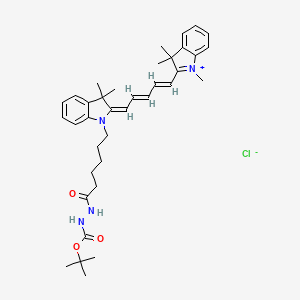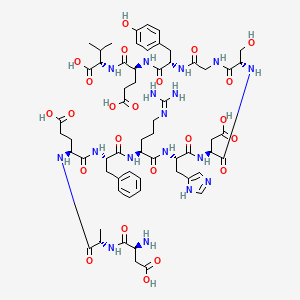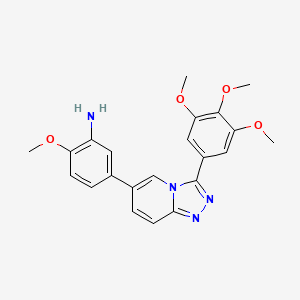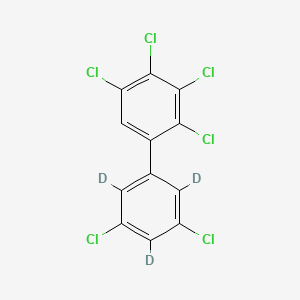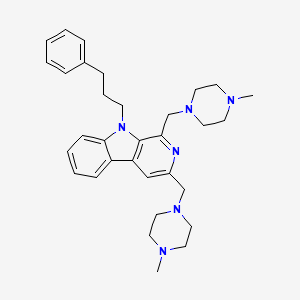
Antitumor agent-82
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of antitumor agent-82 involves the design and pharmacological evaluation of β-carboline derivatives. The specific synthetic routes and reaction conditions are detailed in various research studies, focusing on optimizing the yield and purity of the compound .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the synthesis typically involves standard organic synthesis techniques, including the use of specific reagents and catalysts to achieve the desired chemical structure .
Analyse Chemischer Reaktionen
Types of Reactions: Antitumor agent-82 undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted products.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions typically involve controlled temperatures and pressures to ensure optimal reaction rates and yields .
Major Products: The major products formed from these reactions include various derivatives of this compound, each with unique chemical properties and potential therapeutic applications .
Wissenschaftliche Forschungsanwendungen
Antitumor agent-82 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying the synthesis and reactivity of β-carboline derivatives.
Biology: Investigated for its role in inducing autophagy and inhibiting cell proliferation in various cancer cell lines.
Medicine: Explored as a potential therapeutic agent for treating different types of cancer, including breast, colon, and ovarian cancers.
Wirkmechanismus
Antitumor agent-82 exerts its effects by inducing cell autophagy through the ATG5/ATG7 signaling pathway. This pathway plays a crucial role in the degradation and recycling of cellular components, leading to the inhibition of cancer cell proliferation. The compound targets specific molecular pathways involved in cell growth and survival, making it an effective anti-tumor agent .
Vergleich Mit ähnlichen Verbindungen
Paclitaxel: A well-known anti-cancer agent that inhibits cell division by stabilizing microtubules.
Doxorubicin: An anthracycline antibiotic that intercalates DNA, inhibiting the replication of cancer cells.
Cisplatin: A platinum-based compound that forms DNA crosslinks, preventing cancer cell division
Uniqueness of Antitumor Agent-82: this compound is unique due to its specific mechanism of inducing autophagy through the ATG5/ATG7 signaling pathway. This distinct mechanism sets it apart from other anti-cancer agents, making it a valuable addition to the arsenal of cancer therapeutics .
Eigenschaften
Molekularformel |
C32H42N6 |
|---|---|
Molekulargewicht |
510.7 g/mol |
IUPAC-Name |
1,3-bis[(4-methylpiperazin-1-yl)methyl]-9-(3-phenylpropyl)pyrido[3,4-b]indole |
InChI |
InChI=1S/C32H42N6/c1-34-15-19-36(20-16-34)24-27-23-29-28-12-6-7-13-31(28)38(14-8-11-26-9-4-3-5-10-26)32(29)30(33-27)25-37-21-17-35(2)18-22-37/h3-7,9-10,12-13,23H,8,11,14-22,24-25H2,1-2H3 |
InChI-Schlüssel |
XZIMSKMIWQACLN-UHFFFAOYSA-N |
Kanonische SMILES |
CN1CCN(CC1)CC2=CC3=C(C(=N2)CN4CCN(CC4)C)N(C5=CC=CC=C53)CCCC6=CC=CC=C6 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


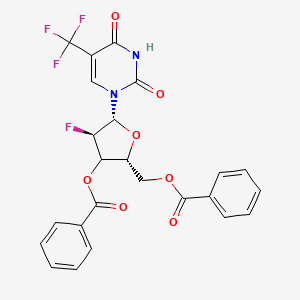
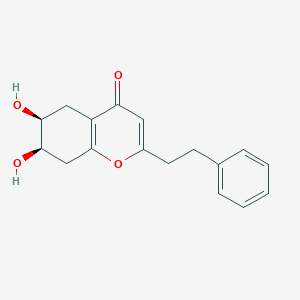
![(1~{R})-7-[(1~{R})-1,2-bis(oxidanyl)ethyl]-1,3-dimethyl-5-(1-methylpyrazol-4-yl)-1~{H}-3-benzazepin-2-one](/img/structure/B12396010.png)
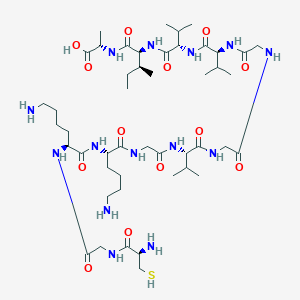
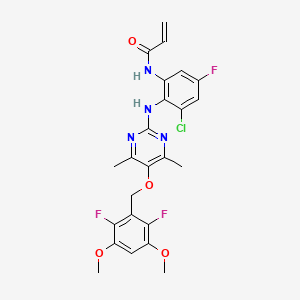
![(2R,3R,4R,5R,6S)-2-[[(2R,3S,4S,5R,6S)-6-[2-(3,4-dihydroxy-5-methoxyphenyl)-5,7-dihydroxychromenylium-3-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methoxy]-6-methyloxane-3,4,5-triol;chloride](/img/structure/B12396031.png)

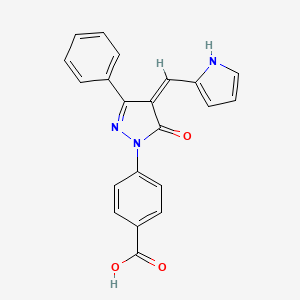
![4-amino-1-[(2R,3S,5R)-3-azido-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidin-2-one](/img/structure/B12396038.png)
